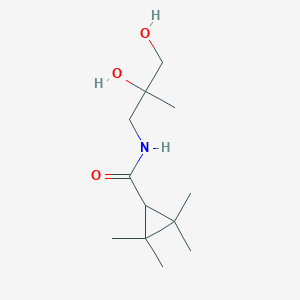
3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring, an oxadiazole ring, and a carboxamide group.
Applications De Recherche Scientifique
3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-4-carboxamide has shown potential applications in various scientific research fields. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. In addition, it has been studied for its potential use as a fluorescent probe.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes.
Biochemical and physiological effects:
Studies have shown that 3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-4-carboxamide has various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-4-carboxamide in lab experiments is its potential to be used as a fluorescent probe. This can be useful in studying various cellular processes. However, one limitation is that the compound is not very water-soluble, which can make it difficult to use in certain experiments.
Orientations Futures
There are many future directions for the study of 3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-4-carboxamide. Some potential directions include studying its potential use in drug delivery systems, further investigating its anticancer properties, and exploring its potential as a fluorescent probe for imaging cellular processes.
In conclusion, 3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-4-carboxamide is a heterocyclic compound that has shown potential applications in various scientific research fields. Its synthesis method involves a multi-step process, and its mechanism of action is not fully understood. Studies have shown that it has various biochemical and physiological effects, and it has potential advantages and limitations for lab experiments. There are many future directions for the study of this compound, and it will be interesting to see how it is further studied and utilized in the future.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-4-carboxamide is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-aminopyridine with ethyl chloroformate to form an intermediate product. This intermediate product is then reacted with 2-amino-5-phenyl-1,3,4-oxadiazole to form the final product.
Propriétés
IUPAC Name |
3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-11-8-16-7-6-10(11)12(20)17-14-19-18-13(21-14)9-4-2-1-3-5-9/h1-8H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUXGEHIJZIXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7580259.png)







![1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580301.png)

![3-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7580324.png)

